REACTION_CXSMILES
|
[Cl:1][CH2:2][C:3]([CH2:5]Cl)=[CH2:4].[C:7]1([CH3:16])[CH:12]=[CH:11][C:10]([S:13]([O-:15])=[O:14])=[CH:9][CH:8]=1.[Na+]>CO>[Cl:1][CH2:2][C:3]([CH2:5][S:13]([C:10]1[CH:11]=[CH:12][C:7]([CH3:16])=[CH:8][CH:9]=1)(=[O:15])=[O:14])=[CH2:4] |f:1.2|
|
Name
|
|
Quantity
|
3.13 g
|
Type
|
reactant
|
Smiles
|
ClCC(=C)CCl
|
Name
|
sodium p-toluenesulfmate
|
Quantity
|
4.6 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)[O-])C.[Na+]
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 24 hours
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated on a rotary evaporator
|
Type
|
EXTRACTION
|
Details
|
the residue was extracted between dichloromethane and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried (anhydrous MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give crude product (4.7 g) which
|
Type
|
CUSTOM
|
Details
|
after purification by column chromatography on a silica-gel column
|
Name
|
|
Type
|
product
|
Smiles
|
ClCC(=C)CS(=O)(=O)C1=CC=C(C)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.7 g | |
YIELD: PERCENTYIELD | 44% | |
YIELD: CALCULATEDPERCENTYIELD | 44.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |